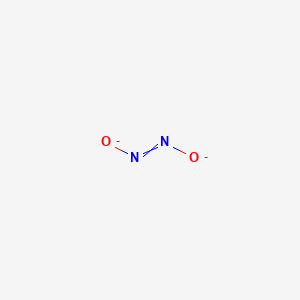

Diazenediolate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

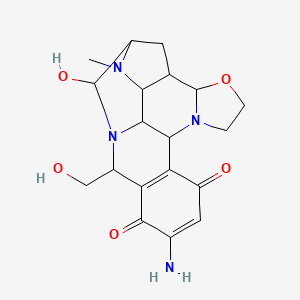

Hyponitrite(2-) is a nitrogen oxoanion. It is a conjugate base of a hyponitrite(1-).

Scientific Research Applications

Red Blood Cell Studies : Diazenes, including diazenedicarboxylic acid derivatives, have been used to study red blood cells. A study found differences in the effects of diazene oxidant treatment between human and rat red cells in terms of glutathione oxidation, fate of glutathione, and reactivity of hemoglobin. This research suggests that thiol-oxidizing diazenes may be useful in mapping exposed, reactive thiol groups in proteins (Kosower, Kosower, & Koppel, 1977).

Insulin Secretion and Hyperglycemia : A study investigated the effects of fernenediol, a compound treated with diazenediolate derivatives, on insulin secretion under hyperglycemic conditions. This research highlighted the potent antihyperglycemic action of fernenediol, revealing its potential as a new drug for the treatment of insulin resistance or diabetes (Castro et al., 2018).

Gastric Tumorigenesis Study : Research on 4-(hydroxymethyl)benzenediazonium ion, a diazenium ion found in Agaricus bisporus (a type of mushroom), showed its role in causing glandular stomach tumors in mice. This study has significant implications for understanding the carcinogenic potential of certain diazenium ions (Tóth, Nagel, & Ross, 1982).

Erythrocyte Membrane Studies : Another study utilized diazenes to obtain membrane diffusion coefficients for human erythrocytes. This research provides insights into membrane properties and the effects of diazenes on drug entry into cells (Kosower, Kosower, Saltoun, & Levi, 1975).

Advancements in Biomedical Applications : A comprehensive review highlighted the transformation of diazeniumdiolate research from a laboratory curiosity to its significant implications in biomedical fields. It underlines the importance of understanding the physicochemical properties of diazeniumdiolates for therapeutic applications (Keefer, 2011).

Organic Synthesis : Diazenes are described as powerful and versatile tools in organic synthesis. This research covers a wide array of transformations employing diazenes, underlining their significance in the field of organic chemistry (Košmrlj, Kočevar, & Polanc, 2009).

properties

Product Name |

Diazenediolate |

|---|---|

Molecular Formula |

N2O2-2 |

Molecular Weight |

60.013 g/mol |

IUPAC Name |

dioxidodiazene |

InChI |

InChI=1S/H2N2O2/c3-1-2-4/h(H,1,4)(H,2,3)/p-2 |

InChI Key |

NFMHSPWHNQRFNR-UHFFFAOYSA-L |

SMILES |

N(=N[O-])[O-] |

Canonical SMILES |

N(=N[O-])[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1226399.png)

![1-[3-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]-1-butanone](/img/structure/B1226408.png)

![6-[(2,5-Dimethylphenyl)methyl]-3-(4-fluorophenyl)-7-triazolo[4,5-d]pyrimidinone](/img/structure/B1226410.png)

![5-[1-[4-(Diethylamino)anilino]propylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione](/img/structure/B1226419.png)